molecular formula C13H10BrNO B1278096 2-bromo-7-methoxy-9H-carbazole CAS No. 200878-50-8

2-bromo-7-methoxy-9H-carbazole

Cat. No. B1278096
CAS RN: 200878-50-8
M. Wt: 276.13 g/mol
InChI Key: AHKGUQOMPCEFCL-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxy-9H-carbazole is a chemical compound with the CAS Number: 200878-50-8. It has a molecular weight of 276.13 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of 2-bromo-7-methoxy-9H-carbazole is C13H10BrNO . The InChI code is 1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-7-methoxy-9H-carbazole is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

2-bromo-7-methoxy-9H-carbazole is a valuable intermediate in organic synthesis. It can be used to synthesize various polycyclic compounds due to the presence of both a bromine atom and a methoxy group, which are good leaving groups and can facilitate nucleophilic substitution reactions .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of carbazole alkaloids, which are known for their wide range of biological activities. Carbazole derivatives have been studied for their potential use in cancer therapy and as anti-inflammatory agents .

Materials Science

The compound’s utility in materials science is linked to its role in the development of new organic semiconducting materials. Its polycyclic structure makes it an ideal candidate for creating organic light-emitting diodes (OLEDs) and other electronic devices .

Analytical Chemistry

2-bromo-7-methoxy-9H-carbazole can be used as a standard or reference compound in chromatography and mass spectrometry. Its distinct molecular signature helps in the identification and quantification of complex mixtures .

Environmental Studies

This compound may be used in environmental studies to understand the behavior of brominated organic compounds, which are often persistent in the environment and can act as precursors to more toxic byproducts .

Biochemistry Research

In biochemistry, 2-bromo-7-methoxy-9H-carbazole is used to study enzyme interactions with substrates. Its structure allows for modifications that can mimic the transition states of biochemical reactions .

Nanotechnology

The compound’s potential in nanotechnology lies in its ability to form nanoscale structures. These structures can be used in the development of sensors, nanodevices, and as components in nanoelectronic circuits .

Agricultural Sciences

While not directly used in agriculture, derivatives of 2-bromo-7-methoxy-9H-carbazole can be synthesized for use as pesticides or herbicides. Their activity can be tailored by substituting different functional groups at various positions on the carbazole ring .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-bromo-7-methoxy-9H-carbazole can be influenced by various environmental factors . These may include the pH of the environment, temperature, presence of other substances, and specific conditions within the body (such as the presence of certain enzymes or transport proteins).

properties

IUPAC Name

2-bromo-7-methoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKGUQOMPCEFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-7-methoxy-9H-carbazole

CAS RN

200878-50-8
Record name 2-Bromo-7-methoxy-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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